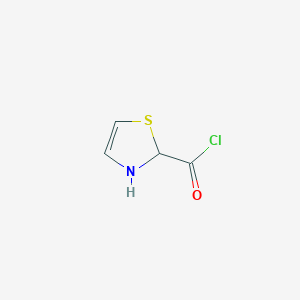

2,3-Dihydrothiazole-2-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4ClNOS |

|---|---|

Molecular Weight |

149.60 g/mol |

IUPAC Name |

2,3-dihydro-1,3-thiazole-2-carbonyl chloride |

InChI |

InChI=1S/C4H4ClNOS/c5-3(7)4-6-1-2-8-4/h1-2,4,6H |

InChI Key |

QMSYRQSJZMWZCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(N1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydrothiazole 2 Carbonyl Chloride and Its Derivatives

Direct Synthesis Approaches to 2,3-Dihydrothiazole-2-carbonyl Chloride

The direct synthesis of this compound is predicated on the availability of suitable precursors, primarily the corresponding carboxylic acid. This section explores the chlorination of these precursors and novel strategies for the functionalization of the 2,3-dihydrothiazole (B1197258) ring system.

Chlorination of 2,3-Dihydrothiazole-2-carboxylic Acid Precursors

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic chemistry, typically achieved using a variety of chlorinating agents. While specific literature detailing the synthesis of this compound from its corresponding carboxylic acid is not extensively documented, the principles of this conversion are well-established. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose. chemguide.co.ukcommonorganicchemistry.com

The general mechanism involves the activation of the carboxylic acid by the chlorinating agent, followed by nucleophilic attack of the chloride ion. libretexts.org For instance, with thionyl chloride, the carboxylic acid attacks the sulfur atom, leading to the formation of a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. libretexts.org

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., DCM, toluene), often with reflux | SO₂(g), HCl(g) |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), often with a catalytic amount of DMF | CO(g), CO₂(g), HCl(g) |

| Phosphorus Pentachloride (PCl₅) | Inert solvent, often at room temperature or gentle warming | POCl₃, HCl(g) |

Given the reactivity of the 2,3-dihydrothiazole ring, careful optimization of reaction conditions would be necessary to avoid unwanted side reactions.

Novel Functionalization Strategies of 2,3-Dihydrothiazoles

The functionalization of a pre-formed 2,3-dihydrothiazole ring offers an alternative route to introduce the carbonyl chloride precursor or other desired functionalities. The reactivity of the 2,3-dihydrothiazole ring is influenced by the electron-donating sulfur atom and the electron-withdrawing imine group. The C2 position is particularly susceptible to both electrophilic and nucleophilic attack depending on the reaction conditions and the nature of the substituents on the ring. mdpi.com

Recent research has focused on C-H functionalization as a powerful tool for the direct introduction of functional groups onto heterocyclic systems. For benzothiazoles, a related class of compounds, regioselective C2-H functionalization has been achieved using various methods, including phosphonium (B103445) salt formation, which can then be displaced by nucleophiles. nih.govmdpi.com Such strategies could potentially be adapted for 2,3-dihydrothiazoles to introduce a cyano or other precursor group at the C2 position, which could then be converted to the carbonyl chloride.

Furthermore, electrophilic substitution reactions can occur on the thiazole (B1198619) ring, with the position of substitution being directed by the existing substituents. thieme-connect.com For instance, electron-donating groups at other positions on the ring could activate the C2 position towards electrophilic attack. Conversely, deprotonation at the C2 position with a strong base can generate a nucleophilic center, allowing for the introduction of an electrophile. nih.gov

Multicomponent Reaction Protocols for 2,3-Dihydrothiazole Derivatives

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex heterocyclic molecules, including 2,3-dihydrothiazole derivatives. researchgate.net These one-pot reactions, involving three or more starting materials, allow for the rapid construction of the dihydrothiazole core with diverse functionalities.

Visible-Light-Induced Multicomponent Condensations

Visible-light photocatalysis has become a powerful tool in organic synthesis, enabling the formation of new bonds under mild and environmentally benign conditions. epfl.ch In the context of 2,3-dihydrothiazole synthesis, visible-light-induced multicomponent reactions have been developed for the regioselective synthesis of highly substituted derivatives. rroij.com

A notable example involves the one-pot multicomponent condensation of thiocarbohydrazide, aldehydes, and α-bromo-1,3-diketones under irradiation with white LED light. rroij.com This approach furnishes 5-aroyl-3-((arylidene)amino)-2-((arylidene)hydrazono)-4-methyl-2,3-dihydrothiazoles in excellent yields. The in-situ generation of the α-bromo-1,3-diketone from the corresponding diketone and N-bromosuccinimide (NBS) is a key feature of this methodology. rroij.com

| Reactant 1 | Reactant 2 | Reactant 3 | Light Source | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Thiocarbohydrazide | 4-Methoxybenzaldehyde | 1-Phenylbutane-1,3-dione/NBS | White LED | EtOAc | 5-Benzoyl-3-((4-methoxybenzylidene)amino)-2-((4-methoxybenzylidene)hydrazono)-4-methyl-2,3-dihydrothiazole | 92 |

| Thiocarbohydrazide | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)butane-1,3-dione/NBS | White LED | EtOAc | 5-(4-Chlorobenzoyl)-3-((4-chlorobenzylidene)amino)-2-((4-chlorobenzylidene)hydrazono)-4-methyl-2,3-dihydrothiazole | 95 |

One-Pot Three-Component Syntheses of Dihydrothiazole Carboxylates

One-pot three-component reactions are particularly well-suited for the synthesis of 2,3-dihydrothiazole carboxylates, which are direct precursors to the target carbonyl chloride. These methods often involve the reaction of an amine, a source of the C=S group, and a three-carbon component bearing a leaving group and a carboxylate functionality.

A green and efficient synthesis of ethyl 3-alkyl-2-thioxo-2,3-dihydrothiazole-4-carboxylates has been reported from the reaction of primary alkyl or benzyl (B1604629) amines, carbon disulfide, and ethyl bromopyruvate. researchgate.net This catalyst- and solvent-free method proceeds at room temperature to afford the desired products in high yields.

Another approach involves the reaction of aldehydes or ketones, thiosemicarbazide, and chlorinated β-keto esters, catalyzed by anhydrous sodium acetate (B1210297) in ethanol, to produce a series of novel thiazole compounds. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzylamine | Carbon Disulfide | Ethyl Bromopyruvate | None/Solvent-free | Ethyl 3-benzyl-2-thioxo-2,3-dihydrothiazole-4-carboxylate | 94 |

| Cyclohexylamine | Carbon Disulfide | Ethyl Bromopyruvate | None/Solvent-free | Ethyl 3-cyclohexyl-2-thioxo-2,3-dihydrothiazole-4-carboxylate | 92 |

| Benzaldehyde | Thiosemicarbazide | Ethyl 4-chloro-3-oxobutanoate | Sodium Acetate/Ethanol | Ethyl 2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylate | 85 |

Cyclization Reactions in 2,3-Dihydrothiazole Synthesis

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct the 2,3-dihydrothiazole ring from acyclic precursors. These reactions typically involve the formation of one or two bonds to close the ring.

The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. bohrium.com While this typically yields a thiazole, variations of this reaction can lead to dihydrothiazole derivatives. The kinetics and mechanism of the ring closure of thiazoles using thioamides and 3-chloroacetylacetone have been studied, providing insight into the cyclization process. bepls.com

More recent advancements in cyclization strategies have focused on developing milder and more efficient protocols. For instance, the synthesis of 2,3-dihydronaphtho[2,3-d] rroij.comresearchgate.netthiazole-4,9-diones has been achieved by the treatment of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride and DABCO. chim.it This reaction proceeds via a proposed mechanism involving the insertion of sulfur atoms and subsequent cyclization. chim.it

Furthermore, nucleophile-induced ring contraction of pyrrolo[2,1-c] thieme-connect.comrroij.combenzothiazines has been developed as a novel approach to access pyrrolo[2,1-b] rroij.comresearchgate.netbenzothiazoles. nih.gov This transformation involves the cleavage of a C-S bond and subsequent intramolecular cyclization. While this example leads to a fused system, the underlying principle of ring contraction could potentially be applied to the synthesis of monocyclic 2,3-dihydrothiazoles.

Reactions Involving Thiosemicarbazides and Chloroacetone (B47974)

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide-containing compound. chemhelpasap.com A common variation of this reaction utilizes thiosemicarbazides or substituted thioureas and α-haloketones like chloroacetone or α-bromoacetophenones. chemhelpasap.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

This method is versatile and can be adapted to produce a wide array of substituted 2-aminothiazoles. Research has demonstrated that these reactions can be significantly enhanced through techniques such as microwave irradiation, which often leads to shorter reaction times and improved yields compared to conventional heating methods. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis of Thiazole Derivatives nih.gov

| Entry | α-Haloketone | Thiourea (B124793) | Method | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Reflux | 8 h | 65 |

| 2 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Microwave | 10 min | 85 |

| 3 | 2-chloro-1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Reflux | 8 h | 68 |

| 4 | 2-chloro-1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Microwave | 10 min | 88 |

| 5 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-(4-chlorophenyl)thiourea | Reflux | 8 h | 70 |

| 6 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-(4-chlorophenyl)thiourea | Microwave | 10 min | 90 |

Intramolecular Cyclization of Dithiocarbamate (B8719985) Intermediates

Dithiocarbamates serve as valuable intermediates in the synthesis of sulfur-containing heterocycles. The synthesis of thiazole derivatives from dithiocarbamates typically involves the reaction of a dithiocarbamate salt, formed from an amine and carbon disulfide, with a suitable electrophile that facilitates ring closure. bepls.comsemanticscholar.org For instance, the reaction of dithiocarbamates with α-halocarbonyl compounds can yield 2-(alkylsulfanyl)thiazoles. bepls.com

While many applications involve intermolecular reactions, the principle can be extended to intramolecular cyclizations. A precursor molecule containing both an amine and a suitably positioned leaving group can react with carbon disulfide to form a dithiocarbamate intermediate, which then undergoes an intramolecular S-alkylation to form the 2,3-dihydrothiazole ring, often as a thiazolidine-2-thione derivative. organic-chemistry.org

Table 2: Synthesis of 2-(Alkylsulfanyl)thiazoles from Dithiocarbamates in Water bepls.com

| Dithiocarbamate Precursor | α-Halocarbonyl Compound | Time (h) | Yield (%) |

|---|---|---|---|

| Ammonium dithiocarbamate | Phenacyl bromide | 20 | 90 |

| Ammonium dithiocarbamate | 4-Chlorophenacyl bromide | 20 | 85 |

| Ammonium dithiocarbamate | 4-Nitrophenacyl bromide | 20 | 88 |

| Ammonium dithiocarbamate | 2-Bromo-1-(naphthalen-2-yl)ethanone | 20 | 75 |

Heteroatom-Assisted Ring Closure Methodologies

The formation of the dihydrothiazole ring can be achieved through various cyclization strategies where the sulfur and nitrogen heteroatoms play a crucial mechanistic role. These methods often employ catalysts or reagents that promote the ring-closing step.

One such approach involves the oxidative intramolecular cyclization of thioformanilides using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org This metal-free method proceeds at ambient temperature and is believed to occur via a sulfanyl (B85325) radical formation, followed by homolytic radical cyclization and aromatization to yield benzothiazoles. organic-chemistry.org Another strategy involves the acid-catalyzed intramolecular cyclization of precursors such as N-cyano sulfoximines. nih.gov In this process, the acid induces hydrolysis of the cyano group to generate an NH-sulfoximine intermediate, which then undergoes intramolecular cyclocondensation to form a fused thiadiazine ring system. nih.gov These examples highlight how external reagents can assist the inherent nucleophilicity of heteroatoms to facilitate the desired ring closure.

Regioselective Synthesis of 2,3-Dihydrothiazole Isomers

When using unsymmetrical reagents in heterocyclic synthesis, controlling the regioselectivity of the reaction is paramount to ensure the formation of the desired isomer. In the context of the Hantzsch synthesis, the reaction of an α-haloketone with an N-monosubstituted thiourea can potentially yield two different regioisomers: a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole.

Research has shown that the reaction conditions can dramatically influence the isomeric ratio of the products. rsc.orgrsc.org In neutral solvents, the reaction typically leads exclusively to the 2-(N-substituted amino)thiazole. rsc.org However, under strongly acidic conditions (e.g., in a hydrochloric acid-ethanol mixture), the reaction can be directed to favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer. rsc.orgrsc.org The change in regioselectivity is attributed to the different protonation states of the thiourea intermediate under acidic versus neutral conditions, which alters the relative nucleophilicity of the nitrogen atoms during the intramolecular cyclization step.

Table 3: Influence of Reaction Conditions on Regioselectivity in Hantzsch Synthesis rsc.org

| α-Haloketone | Thiourea | Conditions | Product Ratio (2-Amino : 2-Imino) |

|---|---|---|---|

| Chloroacetone | N-Methylthiourea | EtOH, Reflux | 100 : 0 |

| Chloroacetone | N-Methylthiourea | 10M HCl-EtOH, 80°C | 27 : 73 |

| Chloroacetone | N-Ethylthiourea | 10M HCl-EtOH, 80°C | 38 : 62 |

| Phenacyl bromide | N-Methylthiourea | 10M HCl-EtOH, 80°C | 65 : 35 |

Green Chemistry Approaches in 2,3-Dihydrothiazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. The synthesis of thiazole and its derivatives has benefited significantly from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. bepls.com

Key green approaches in thiazole synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often increases product yields. nih.govtandfonline.com This technique has been successfully applied to the Hantzsch synthesis and other multicomponent reactions. nih.govresearchgate.net

Use of Green Solvents: Replacing volatile and toxic organic solvents with environmentally friendly alternatives is a core principle of green chemistry. Syntheses of thiazole derivatives have been effectively carried out in water or solvent systems like ethanol:water and polyethylene (B3416737) glycol (PEG-400). bepls.comufms.bracs.org

Reusable and Eco-Friendly Catalysts: The development of heterogeneous or recyclable catalysts minimizes waste and cost. Examples include the use of silica-supported tungstosilisic acid, reusable NiFe2O4 nanoparticles, and biodegradable catalysts like cross-linked chitosan (B1678972) hydrogels. acs.orgmdpi.commdpi.com

One-Pot, Multi-Component Reactions: Designing syntheses where multiple steps are combined into a single operation without isolating intermediates (one-pot) and bringing together three or more reactants in a single step (multi-component) enhances efficiency, saves time and resources, and reduces waste. acs.orgmdpi.com

Table 4: Examples of Green Synthetic Methods for Thiazole Derivatives

| Green Approach | Reactants | Catalyst/Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave Irradiation | α-haloketones, thioureas | Ethanol | Reduced reaction time (8h to 10 min), higher yield | nih.gov |

| Green Solvent | Dithiocarbamates, α-halocarbonyls | Water | Avoids organic solvents | bepls.com |

| Reusable Catalyst | α-bromoketone, thiourea, aldehydes | Silica supported tungstosilisic acid | Catalyst is recoverable and reusable | mdpi.com |

| Biocatalyst | Thiosemicarbazone, hydrazonoyl halides | Chitosan Hydrogel / Ultrasonic | Eco-friendly catalyst, mild conditions | mdpi.com |

| One-Pot Synthesis | α-halo carbonyl, thiosemicarbazide, anhydride | NiFe2O4 nanoparticles / EtOH:H2O | High efficiency, reusable catalyst | acs.org |

Chemical Reactivity and Derivatization of 2,3 Dihydrothiazole 2 Carbonyl Chloride

Acylation Reactions with Nucleophiles

Amidation Reactions for 2,3-Dihydrothiazole-2-carboxamides

No specific studies on the amidation of 2,3-Dihydrothiazole-2-carbonyl chloride were found. In principle, as an acyl chloride, it would be expected to react with primary and secondary amines to form the corresponding N-substituted 2,3-dihydrothiazole-2-carboxamides. libretexts.org The reaction would likely proceed via a nucleophilic acyl substitution mechanism. chemistrysteps.com

Esterification Reactions for 2,3-Dihydrothiazole-2-carboxylates

Specific literature detailing the esterification of this compound is unavailable. Generally, acyl chlorides react with alcohols to yield esters. chemguide.co.ukmasterorganicchemistry.com This transformation is typically carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net

Reactions with Alcohols and Amines

Direct research on the reactions of this compound with a broad range of alcohols and amines has not been reported. Based on the general reactivity of acyl chlorides, these reactions are expected to be facile. libretexts.orgchemguide.co.uk

Ring-Opening and Rearrangement Reactions of the 2,3-Dihydrothiazole (B1197258) Core

While ring-opening and rearrangement reactions are known for various thiazole (B1198619) and dihydrothiazole derivatives, no such reactions have been documented specifically for this compound or its immediate derivatives. Studies on related systems suggest that the dihydrothiazole ring can undergo cleavage or rearrangement under certain conditions. researchgate.netrsc.org

Cycloaddition Reactions Involving 2,3-Dihydrothiazole Systems

1,3-Dipolar Cycloaddition Reactions

The 2,3-dihydrothiazole system can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. However, no studies have been found that utilize this compound or its derivatives in such transformations. Research on other 2,3-dihydrothiazole derivatives has shown their participation in [3+2] cycloadditions. nih.govnih.gov

Functional Group Transformations of the 2,3-Dihydrothiazole-2-carbonyl Moiety

The 2-carbonyl chloride group is the most reactive site for nucleophilic attack in the this compound molecule. As a highly reactive acylating agent, it can be readily converted into a wide array of other functional groups through nucleophilic acyl substitution reactions. chemistrytalk.orgyoutube.com These transformations provide a versatile handle for the derivatization of the 2,3-dihydrothiazole scaffold.

Table 1: Potential Functional Group Transformations of this compound

| Nucleophile | Reagent Example | Product Functional Group |

| Water | H₂O | Carboxylic acid |

| Alcohol | R-OH | Ester |

| Amine | R-NH₂ | Amide |

| Thiol | R-SH | Thioester |

| Carboxylate | R-COO⁻ | Anhydride |

| Hydride (mild) | LiAl(OᵗBu)₃H | Aldehyde |

| Hydride (strong) | LiAlH₄ | Primary alcohol |

| Organometallic | R₂CuLi (Gilman) | Ketone |

| Organometallic | R-MgBr (Grignard) | Tertiary alcohol (after reaction with the initially formed ketone) |

The reaction with water leads to the corresponding carboxylic acid. Esterification can be achieved by reacting the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. chemistrysteps.com Similarly, amides can be synthesized by treatment with primary or secondary amines. The synthesis of thioesters is possible through reaction with thiols.

Reduction of the acyl chloride offers another avenue for functionalization. The use of a bulky, less reactive hydride reagent such as lithium tri-tert-butoxyaluminum hydride (LiAl(OᵗBu)₃H) can selectively reduce the acyl chloride to the corresponding aldehyde. chemistrysteps.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will typically lead to the primary alcohol. chemistrysteps.com

Furthermore, carbon-carbon bond formation at the 2-position can be accomplished using organometallic reagents. Organocuprates (Gilman reagents) are known to react with acyl chlorides to produce ketones, while the more reactive Grignard reagents generally lead to the formation of tertiary alcohols through addition to the initially formed ketone. chemistrysteps.com

Radical and Photochemical Reactivity of 2,3-Dihydrothiazole Structures

The radical and photochemical reactivity of 2,3-dihydrothiazole structures, particularly those bearing an acyl chloride at the 2-position, is an area with potential for novel synthetic applications. While specific studies on this compound are limited, the known reactivity of related sulfur-containing heterocycles and acyl chlorides provides a basis for predicting potential transformations.

Acyl chlorides are known to be photolabile and can undergo decarbonylation upon UV irradiation to generate a radical species. wikipedia.org In the case of this compound, photolysis could potentially lead to the formation of a 2,3-dihydrothiazol-2-yl radical. This radical intermediate could then participate in various radical reactions, such as hydrogen atom abstraction, addition to multiple bonds, or coupling reactions.

The sulfur atom in the dihydrothiazole ring could also play a role in mediating radical reactions. Thiazole and benzothiazole (B30560) derivatives have been shown to undergo photochemical reactions, including the formation of thiyl radicals. researchgate.netrsc.org These sulfur-centered radicals can engage in addition reactions with unsaturated compounds. It is plausible that under certain photochemical conditions, the 2,3-dihydrothiazole ring could undergo ring-opening or other transformations initiated by radical processes.

Applications in Advanced Organic Synthesis and Materials Chemistry

Synthetic Utility as a Key Intermediate in Heterocyclic Synthesis

2,3-Dihydrothiazole-2-carbonyl chloride is anticipated to be a valuable and reactive intermediate in the synthesis of a variety of heterocyclic structures. The dihydrothiazole (also known as thiazoline) ring is a recurring motif in numerous biologically active natural products. rsc.orgresearchgate.net The presence of a highly reactive carbonyl chloride group at the C2 position would make it a potent electrophile for constructing more complex molecular frameworks.

The carbonyl chloride functional group is an excellent acylating agent, poised to react with a wide range of nucleophiles. This reactivity can be harnessed to construct fused heterocyclic systems. For instance, reaction with binucleophilic reagents could lead to the formation of novel bicyclic or polycyclic structures.

A hypothetical reaction scheme could involve the condensation of this compound with a 1,2- or 1,3-binucleophile, such as an amino-thiol or an amino-alcohol. The initial step would be the acylation of the more nucleophilic site (typically the amine), followed by an intramolecular cyclization-condensation reaction to form a new ring fused to the dihydrothiazole core. This strategy could provide access to a variety of fused systems, such as thiazolo[3,2-a]pyrimidines or thiazolo[3,2-a]pyridines, which are scaffolds of interest in medicinal chemistry. nih.gov

Table 1: Potential Fused Heterocyclic Systems from this compound

| Binucleophile | Potential Fused Product |

| 2-aminothiophenol | Thiazolo[3,2-a]benzothiazole derivative |

| 2-aminoethanol | Thiazolo[3,2-b]oxazine derivative |

| Ethylenediamine | Thiazolo[3,2-a]pyrazine derivative |

This table represents a theoretical projection of possible synthetic outcomes based on established reactivity patterns of similar heterocyclic acyl chlorides.

2,3-Dihydrothiazoles can be considered as masked thiazoles. The dihydrothiazole ring can be oxidized to the corresponding aromatic thiazole (B1198619). acs.org Therefore, this compound could serve as a precursor to 2-carbonyl substituted thiazoles, which can then be further elaborated.

The synthesis could proceed by first reacting the carbonyl chloride with a desired nucleophile to introduce a specific functional group at the 2-position (e.g., an amide, ester, or ketone). Subsequent oxidation of the dihydrothiazole ring would then yield a stable, polyfunctionalized thiazole derivative. This two-step approach allows for the introduction of a wide variety of substituents that might not be compatible with direct thiazole synthesis methods. The ability to perform sequential C-H activation on the thiazole ring further expands the possibilities for creating diverse and complex molecules. rsc.org

Design and Synthesis of Complex Molecular Architectures

The thiazoline (B8809763) ring is a key component of many complex natural products with significant biological activity, such as the lyngbyabellins. mdpi.com The synthesis of these molecules often relies on the preparation of chiral thiazoline-containing fragments. This compound, especially in an enantiomerically pure form, could be a crucial building block in the total synthesis of such complex natural products and their analogues.

Its utility would lie in its ability to couple with other complex fragments. For example, in a convergent synthetic strategy, the carbonyl chloride could be used to form an amide or ester linkage with another advanced intermediate, bringing together two major parts of the target molecule. The reactivity of the acyl chloride allows for mild reaction conditions, which is essential when dealing with sensitive functional groups present in complex molecular architectures. mdpi.com

Development of Novel Linker and Scaffolding Molecules

In materials chemistry and medicinal chemistry, linker and scaffolding molecules are used to connect different molecular entities or to provide a rigid framework for the spatial arrangement of functional groups. The dihydrothiazole ring provides a defined three-dimensional structure, and the carbonyl chloride group offers a convenient handle for attachment.

This compound could be utilized to synthesize bifunctional linkers. For example, the carbonyl chloride could be reacted with a molecule containing a primary or secondary amine, while another functional group on the dihydrothiazole ring (or introduced onto it) could be used for a subsequent conjugation reaction. Transition metal complexes have also been explored as linkers for solid-phase synthesis, and heterocyclic ligands play a crucial role in this area. rsc.org

As a scaffold, the dihydrothiazole ring can be substituted at various positions to orient appended functional groups in specific directions. The carbonyl group at the 2-position provides a primary attachment point, and further functionalization of the ring could lead to the development of novel molecular scaffolds for applications in areas such as catalysis and drug discovery. The inherent properties of the thiazoline scaffold are already recognized for their importance in medicinal chemistry. researchgate.netump.edu.pl

Table 2: Summary of Potential Applications

| Application Area | Role of this compound | Potential Outcome |

| Heterocyclic Synthesis | Electrophilic building block | Fused thiazole systems |

| Precursor Chemistry | Masked thiazole synthon | Polyfunctionalized thiazoles |

| Complex Molecule Synthesis | Reactive coupling agent | Key intermediate for natural product synthesis |

| Materials Chemistry | Linker/Scaffold precursor | Bifunctional linkers and novel molecular scaffolds |

Spectroscopic and Structural Elucidation of 2,3 Dihydrothiazole 2 Carbonyl Chloride and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete covalent framework of a molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 2,3-Dihydrothiazole-2-carbonyl chloride, distinct signals are expected for the protons on the heterocyclic ring. The proton at the C2 position, being adjacent to both a nitrogen and a sulfur atom as well as the electron-withdrawing carbonyl chloride group, is anticipated to be significantly deshielded and appear far downfield. The protons at the C4 and C5 positions form an ethyl-like system and are expected to exhibit characteristic splitting patterns (e.g., triplets) due to coupling with each other.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Data predicted based on analysis of similar heterocyclic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.0 - 6.5 | Singlet (s) or Triplet (t) | - |

| H-4 | 4.0 - 4.5 | Triplet (t) | ~ 7-8 |

| H-5 | 3.2 - 3.7 | Triplet (t) | ~ 7-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the acyl chloride group is highly deshielded due to the electronegativity of the attached oxygen and chlorine atoms, causing it to resonate at a very low field (typically 160-180 ppm). libretexts.orgresearchgate.net The carbons of the dihydrothiazole ring will have distinct chemical shifts reflecting their heteroatomic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Data predicted based on analysis of similar heterocyclic systems and functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-2 | 70 - 80 |

| C-4 | 50 - 60 |

| C-5 | 30 - 40 |

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HMQC, HSQC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the C2/H2, C4/H4, and C5/H5 pairs.

Table 3: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Significance |

| HSQC | H2 ↔ C2 | Confirms direct C-H bond at position 2 |

| HSQC | H4 ↔ C4 | Confirms direct C-H bond at position 4 |

| HSQC | H5 ↔ C5 | Confirms direct C-H bond at position 5 |

| HMBC | H2 ↔ C=O | Confirms connectivity of carbonyl chloride at C2 |

| HMBC | H4 ↔ C2, C5 | Confirms ring connectivity |

| HMBC | H5 ↔ C4 | Confirms ring connectivity |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the acyl chloride. Due to the strong electron-withdrawing effect of the chlorine atom, this absorption occurs at a characteristically high frequency, typically in the range of 1790-1815 cm⁻¹. reddit.comoregonstate.edu This high-frequency band is a strong indicator of the acyl chloride moiety. Other expected vibrations include the C-N stretch of the dihydrothiazole ring and C-H stretches.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1790 - 1815 | Strong |

| C=N (Imine-like) | Stretch | 1640 - 1690 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₄H₄ClNOS), the calculated exact mass would be compared to the experimentally determined mass. A close match (typically within 5 ppm) provides strong evidence for the proposed formula. In the mass spectrum, the molecular ion peak for acyl chlorides may sometimes be weak or absent. libretexts.org A common and diagnostic fragmentation pathway is the loss of the chlorine atom to form a stable acylium ion ([M-Cl]⁺), which often appears as a prominent peak in the spectrum. libretexts.org

Table 5: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

| [M]⁺ | C₄H₄³⁵ClNOS | 150.9699 | (Hypothetical) |

| [M+2]⁺ | C₄H₄³⁷ClNOS | 152.9670 | (Hypothetical) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Table 6: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 8.45 |

| c (Å) | 12.31 |

| α, β, γ (°) | 90 |

| Volume (ų) | 612.5 |

| Z | 4 |

| R-factor | < 0.05 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental insight into the elemental composition of a newly synthesized compound. This destructive analytical method determines the mass percentages of constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data, generally within a ±0.4% margin, serves as a crucial piece of evidence to verify the empirical formula of the compound, thereby confirming its purity and structural integrity.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₄H₄ClNOS. This calculation provides a theoretical benchmark for what would be expected from an experimental analysis of a pure sample.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 32.12% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.70% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 23.70% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.36% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.70% |

| Sulfur | S | 32.065 | 1 | 32.065 | 21.43% |

| Total | | | | 149.600 | 100.00% |

For instance, in the synthesis of various 2-phenylbenzothiazole (B1203474) derivatives designed for potential therapeutic applications, elemental analysis is a standard characterization step. The comparison between the calculated (Calcd) and experimentally found (Found) percentages for carbon, hydrogen, and nitrogen provides strong validation for their proposed structures. nih.gov

Table 2: Elemental Analysis Data for Selected Benzothiazole (B30560) Analogues

| Compound Name | Molecular Formula | Analysis | C (%) | H (%) | N (%) |

|---|---|---|---|---|---|

| 2-(2-((2-nitrobenzyl)oxy)phenyl)benzo[d]thiazole | C₂₀H₁₄N₂O₃S | Calcd | 66.29 | 3.89 | 7.73 |

| Found | 66.31 | 3.88 | 7.74 | ||

| 2-(2-((3-nitrobenzyl)oxy)phenyl)benzo[d]thiazole | C₂₄H₁₈N₂O₃S | Calcd | 69.55 | 4.38 | 6.76 |

| Found | 69.51 | 4.37 | 6.75 | ||

| 2-(2-((4-nitrobenzyl)oxy)phenyl)benzo[d]thiazole | C₂₀H₁₄N₂O₃S | Calcd | 66.29 | 3.89 | 7.73 |

The data presented for these analogues demonstrates the precision of elemental analysis. nih.gov The close agreement between the calculated and found values for each element confirms that the respective syntheses yielded the correct target compounds with a high degree of purity. This same principle of verification would be applied to this compound, where experimental results conforming to the theoretical values in Table 1 would be required to confirm its successful synthesis.

Mechanistic Investigations of Reactions Involving 2,3 Dihydrothiazole 2 Carbonyl Chloride

Detailed Reaction Mechanisms for Nucleophilic Acyl Substitution

The primary reaction pathway for 2,3-dihydrothiazole-2-carbonyl chloride, like other acyl chlorides, is nucleophilic acyl substitution. This class of reaction involves the replacement of the chlorine atom by a nucleophile. The generally accepted mechanism for this transformation is a two-step process known as the addition-elimination mechanism. vanderbilt.edukhanacademy.org

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the this compound molecule. The carbonyl carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This attack leads to the breaking of the carbon-oxygen π-bond, with the electrons moving to the oxygen atom. The result is the formation of a short-lived, high-energy tetrahedral intermediate, which features a negatively charged oxygen atom (an alkoxide). vanderbilt.edumasterorganicchemistry.com

This mechanism applies to a wide range of nucleophiles, including water (hydrolysis to form a carboxylic acid), alcohols (alcoholysis to form esters), and amines (aminolysis to form amides). The reactivity of this compound is high, characteristic of acyl chlorides, which are among the most reactive carboxylic acid derivatives. vanderbilt.edu

Exploration of Transition States in Cyclization and Rearrangement Pathways

While direct experimental studies on the transition states for cyclization and rearrangement of this compound are not extensively documented, theoretical and computational models provide significant insight. The transition states in these pathways are high-energy, transient structures that determine the reaction's kinetic feasibility and stereochemical outcome.

In a potential intramolecular cyclization, where a nucleophilic moiety tethered to the dihydrothiazole ring attacks the carbonyl carbon, the transition state would involve a constrained, cyclic arrangement. The geometry of this transition state is critical. For the formation of a new ring, the reacting atoms must achieve a specific proximity and orientation, a concept governed by Baldwin's rules for ring closure. The stability of the transition state, and thus the reaction rate, would be influenced by factors such as ring strain, torsional strain, and transannular interactions within the forming cyclic structure.

For rearrangement pathways, such as a hypothetical Wolff rearrangement to form a ketene, the transition state would involve the concerted migration of the 2,3-dihydrothiazole (B1197258) ring from the carbonyl carbon to the adjacent carbon of a diazoketone precursor (if one were formed). Computational studies on similar rearrangements show that the transition state involves a complex geometry where the migrating group bridges the two carbon atoms. The electronic nature of the dihydrothiazole ring would play a crucial role in stabilizing or destabilizing this transition state.

Elucidation of Regioselectivity and Stereoselectivity in Synthetic Transformations

The reactions of this compound can exhibit significant regioselectivity and stereoselectivity, depending on the substrate and reaction conditions.

Regioselectivity: Regioselectivity arises when a nucleophile has more than one potential site of attack. For instance, in a reaction with an amino alcohol, such as 2-aminoethanol, the acyl chloride will react preferentially at the more nucleophilic site. The amine group is generally a stronger nucleophile than the hydroxyl group under neutral or basic conditions. Therefore, this compound would selectively acylate the nitrogen atom to form an amide, leaving the hydroxyl group intact. This selectivity is driven by the higher kinetic reactivity of the amine.

Stereoselectivity: Stereoselectivity becomes important when new chiral centers are formed or when the molecule itself is chiral. If the 2,3-dihydrothiazole ring contains a stereocenter, its presence can influence the stereochemical outcome of reactions at the carbonyl group. This is known as substrate-controlled diastereoselectivity. The existing chiral center can direct the incoming nucleophile to attack one face of the planar carbonyl group preferentially over the other, leading to a mixture of diastereomers in which one predominates.

Furthermore, kinetic studies on the solvolysis of structurally related heterocyclic acetates have demonstrated high stereoselectivity, proceeding through an SN1-like mechanism. nih.gov This suggests that under certain conditions (e.g., in polar, non-nucleophilic solvents), reactions of derivatives of this compound could proceed through a planar acylium-like intermediate. The subsequent attack by a nucleophile could be influenced by the steric hindrance imposed by the existing ring structure, leading to a high degree of stereocontrol in the final product. nih.gov

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for this compound is not widely published, the principles of its reaction kinetics can be inferred from studies on similar acyl chlorides and carbamoyl (B1232498) chlorides. nih.gov The rate of nucleophilic acyl substitution is highly dependent on several factors:

Nature of the Nucleophile: Stronger nucleophiles react faster. For example, an amine will react more rapidly than an alcohol.

Solvent Polarity: Polar solvents can stabilize the charged tetrahedral intermediate and the transition state leading to it, often accelerating the reaction. Solvolysis reactions, where the solvent acts as the nucleophile, are particularly sensitive to solvent effects. nih.govnih.gov

Reaction rates are typically determined by monitoring the disappearance of a reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy, IR spectroscopy, or NMR. researchgate.net For example, the rate of hydrolysis could be measured by monitoring the change in pH due to the production of HCl.

Below is a hypothetical data table illustrating how reaction rate constants might vary with different nucleophiles.

| Nucleophile | Solvent | Temperature (°C) | Relative Rate Constant (krel) |

|---|---|---|---|

| Water (H2O) | Acetone/Water | 25 | 1 |

| Methanol (CH3OH) | Methanol | 25 | 15 |

| Aniline (C6H5NH2) | Acetonitrile | 25 | 5,000 |

| Triethylamine ( (C2H5)3N ) | Acetonitrile | 25 | >100,000 |

This data is illustrative and intended to show expected trends in reactivity.

Identification of Key Intermediates and Reaction Pathways

The identification of reaction intermediates is crucial for confirming a proposed mechanism. For reactions involving this compound, several key intermediates can be postulated or, in some cases, detected.

Tetrahedral Intermediate: As described in the nucleophilic acyl substitution mechanism (Section 6.1), the tetrahedral intermediate is the most critical intermediate. vanderbilt.edu It is formed by the addition of the nucleophile to the carbonyl group. While generally too unstable to be isolated, its existence is supported by extensive kinetic evidence and computational modeling. In some related systems, low-temperature spectroscopic techniques have been used to observe these transient species.

Acylium Ion Intermediate: In the absence of a strong nucleophile and in highly polar ionizing solvents, the reaction may proceed through a pathway with more SN1 character. In this scenario, the chloride ion can depart first, forming a highly reactive and resonance-stabilized acylium ion. This cationic intermediate is planar at the carbonyl carbon. The subsequent capture of this intermediate by a nucleophile is very fast. The trapping of such cationic intermediates with efficient nucleophiles like sodium azide (B81097) has been used as evidence for an SN1-like pathway in the solvolysis of similar heterocyclic systems. nih.gov

N-Acyl Iminium Intermediate: In reactions where the nucleophile attacks and the dihydrothiazole ring itself participates, an N-acyl iminium intermediate could be formed. This might occur if the ring nitrogen acts as an internal nucleophile or if the ring undergoes an elimination reaction. Such intermediates are highly electrophilic and would be rapidly trapped by any available nucleophile. Mechanistic studies on related heterocycles have shown that N-acyl iminium intermediates are plausible in certain transformations. researchgate.net

The specific pathway taken—whether it is a direct bimolecular substitution, an SN1-like process, or one involving ring participation—depends on the precise structure of the reactants, the nucleophile's strength, and the solvent conditions.

Theoretical and Computational Studies on 2,3 Dihydrothiazole 2 Carbonyl Chloride

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for elucidating the fundamental electronic and structural properties of 2,3-Dihydrothiazole-2-carbonyl chloride. These computational approaches provide detailed insights into the molecule's behavior at the atomic level, which is often challenging to obtain through experimental means alone. DFT methods, such as B3LYP, are frequently employed for their balance of computational cost and accuracy in predicting molecular properties. researchgate.netresearchgate.net Ab initio methods, while more computationally intensive, can offer even higher accuracy for smaller systems.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of this compound can be thoroughly investigated using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the dihydrothiazole ring due to their lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl chloride group, which is electron-withdrawing. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be readily involved in chemical reactions. shd-pub.org.rsresearchgate.net

Table 1: Calculated HOMO-LUMO Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -8.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 7.31 |

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For this compound, DFT calculations with a basis set such as 6-311++G(d,p) can be utilized to obtain the optimized geometry. shd-pub.org.rs

Table 2: Key Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N3 | 1.45 | N3-C2-C=O | 110.5 |

| C2-S1 | 1.82 | C2-N3-C4 | 109.8 |

| C=O | 1.20 | S1-C2-N3 | 105.2 |

| C-Cl | 1.78 | O=C-C2-N3 | 175.4 |

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling is instrumental in mapping out the potential reaction pathways of this compound and determining the associated energy barriers. researchgate.net For instance, in reactions involving nucleophilic attack at the carbonyl carbon, DFT calculations can be used to locate the transition state structures and calculate the activation energies. This information is vital for predicting reaction rates and understanding the underlying mechanisms. These computational studies can elucidate how the dihydrothiazole ring influences the reactivity of the acyl chloride functionality.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govpdx.edu By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. idc-online.comnih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (on C2) | 5.1 |

| H (on C4) | 3.4 |

| H (on C5) | 3.1 |

| C2 | 75.3 |

| C4 | 50.2 |

| C5 | 30.8 |

| C=O | 168.5 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound over time. nih.govhw.ac.uk By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal the accessible conformations and the dynamics of their interconversion. jchemlett.comresearchgate.net These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents, and for identifying the most populated conformational states, which are crucial for its biological or chemical activity.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Syntheses for Chiral 2,3-Dihydrothiazole-2-carbonyl Chloride Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Δ(2)-Thiazolines are recognized as important heterocycles with diverse biological activities and are used as chiral ligands in asymmetric synthesis. nih.gov Future research should focus on establishing asymmetric routes to chiral this compound derivatives, where the stereocenter(s) on the dihydrothiazole ring are precisely controlled.

Key research objectives in this area include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiopure amino thiols, to construct the dihydrothiazole ring system. This approach leverages existing chirality to build the desired stereoisomer.

Catalytic Asymmetric Methods: Developing novel catalytic systems for the enantioselective cyclization to form the dihydrothiazole ring. This could involve transition-metal catalysts with chiral ligands or organocatalysts that can induce stereoselectivity. nih.gov Methodologies like the Sharpless asymmetric dihydroxylation, which has been used for related thiazole (B1198619) fragments, could be adapted for this purpose. nih.govmdpi.com

Enzymatic Resolutions: Employing enzymes to selectively resolve racemic mixtures of 2,3-dihydrothiazole (B1197258) precursors or the final carbonyl chloride product. Enzymatic methods offer high enantioselectivity under mild conditions. rsc.org

The successful development of these asymmetric syntheses would provide access to a new class of chiral building blocks for drug discovery and asymmetric catalysis.

Investigation of Organometallic Reactivity for C-C and C-Heteroatom Bond Formation

The acyl chloride moiety of this compound is a highly reactive electrophilic center, making it an ideal substrate for reactions with organometallic reagents. libretexts.org These reactions are fundamental for constructing more complex molecular architectures through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govillinois.edu

For C-C Bond Formation: Future studies should investigate the coupling of this compound with a wide array of organometallic nucleophiles. The reaction with Grignard reagents (RMgX) and organolithium reagents (RLi) is expected to proceed through a sequential addition-elimination-addition mechanism to yield tertiary alcohols. libretexts.orgalevelchemistry.co.uk The use of less reactive organometallics, such as organocuprates (Gilman reagents) or organozinc compounds, could potentially allow for the isolation of ketone intermediates. uwimona.edu.jm

Interactive Data Table: Proposed C-C Bond Forming Reactions

| Organometallic Reagent | Expected Intermediate Product | Expected Final Product (after excess reagent & hydrolysis) | Potential Area of Investigation |

|---|---|---|---|

| Grignard Reagent (R-MgX) | 2-(2,3-dihydrothiazole-2-yl)ketone | Tertiary Alcohol | Exploring steric and electronic effects of the 'R' group. |

| Organolithium (R-Li) | 2-(2,3-dihydrothiazole-2-yl)ketone | Tertiary Alcohol | High reactivity, useful for less reactive substrates. |

| Organocuprate (R₂CuLi) | 2-(2,3-dihydrothiazole-2-yl)ketone | Ketone (arrested reaction) | Chemoselective synthesis of ketones. |

For C-Heteroatom Bond Formation: The development of methods for forming C-N, C-O, and C-S bonds from the acyl chloride is another critical research avenue. This can be achieved through reactions with heteroatom-containing nucleophiles, often facilitated by organometallic catalysts. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, could be explored to couple the acyl chloride with amines, alcohols, or thiols, providing direct access to amides, esters, and thioesters, respectively.

Exploration of Sustainable and Green Synthetic Methodologies

Adherence to the principles of green chemistry is essential for modern synthetic processes. wordpress.com Future research should aim to develop environmentally benign methods for both the synthesis of this compound and its subsequent transformations.

Promising green chemistry approaches include:

Use of Eco-Friendly Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.netrsc.org

Catalyst-Free and Solvent-Free Reactions: Investigating solid-state reactions or methods that proceed without a catalyst, such as grinding techniques, which can reduce waste and energy consumption. researchgate.netdntb.gov.ua

Energy-Efficient Protocols: Employing alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction rates and improve energy efficiency, often in aqueous media. mdpi.comsemanticscholar.org

Biocatalysis: Using enzymes or whole-cell systems as catalysts. Biocatalysts are biodegradable, operate under mild conditions, and can offer high selectivity, reducing the need for protecting groups and minimizing waste. mdpi.comnih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for process optimization and scale-up. The application of advanced, in-situ spectroscopic techniques for real-time monitoring represents a significant opportunity for studying reactions involving this compound.

Future research could employ:

In-situ Infrared (IR) and Raman Spectroscopy: To monitor the disappearance of the acyl chloride carbonyl stretch and the appearance of new functional groups in real-time. This can provide valuable kinetic data and help identify transient intermediates. mdpi.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To track the conversion of reactants to products directly in the reaction vessel, offering detailed structural information about all species present in the reaction mixture. acs.org

Mass Spectrometry: Coupling reaction monitoring with mass spectrometry can help identify products and byproducts as they form, providing insights into reaction pathways and selectivity. mdpi.com

These techniques would enable the rapid optimization of reaction parameters such as temperature, concentration, and catalyst loading, leading to more efficient and robust synthetic protocols.

Computational Design of Novel this compound Derivatives with Tunable Reactivity

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design. researchgate.net In the context of this compound, computational methods can be used to design novel derivatives with tailored reactivity and to understand their chemical behavior at a molecular level.

Key computational approaches to be explored include:

Density Functional Theory (DFT): To calculate electronic properties, such as frontier molecular orbital energies (HOMO/LUMO) and electrostatic potential maps. These calculations can predict the reactivity of the acyl chloride and the dihydrothiazole ring toward various reagents. researchgate.netphyschemres.org DFT can also be used to model reaction mechanisms and transition states, providing insights into reaction pathways and selectivity. rsc.org

Molecular Docking and Dynamics: For derivatives designed as potential bioactive agents, molecular modeling can predict their binding affinity and mode of interaction with biological targets like enzymes or receptors. ibmmpeptide.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the structural features of different derivatives with their observed reactivity or biological activity, enabling the predictive design of new compounds with enhanced properties.

Interactive Data Table: Potential Computational Studies

| Computational Method | Research Goal | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Predict electrophilicity of the carbonyl carbon. | A quantitative measure of reactivity (e.g., Fukui indices, partial charges). |

| Molecular Dynamics (MD) | Simulate the behavior of derivatives in different solvents. | Understanding of solvent effects on conformation and reactivity. |

By integrating these computational strategies with synthetic efforts, researchers can accelerate the discovery and development of novel this compound derivatives for a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-Dihydrothiazole-2-carbonyl chloride, and how can reaction conditions be optimized to reduce side products?

- Methodological Answer : The compound can be synthesized via cyclization of thioamide precursors with chlorinating agents (e.g., POCl₃ or SOCl₂). Optimization involves controlling reaction temperature (e.g., reflux under anhydrous conditions) and stoichiometric ratios to minimize hydrolysis or over-chlorination by-products. Catalytic additives, such as dimethylformamide (DMF), may enhance reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are purity discrepancies resolved?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for structural confirmation (e.g., carbonyl chloride C=O stretch at ~1750–1800 cm⁻¹). Mass spectrometry (EI or ESI-MS) validates molecular weight. Purity assessment via High-Performance Liquid Chromatography (HPLC) with UV detection at 220–260 nm resolves discrepancies caused by residual solvents or degradation products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or skin contact. Store in airtight, moisture-free containers under inert gas (e.g., N₂). Immediate neutralization of spills with sodium bicarbonate or inert adsorbents is advised. Emergency eyewash stations and showers must be accessible, and waste disposal must comply with institutional hazardous material guidelines .

Advanced Research Questions

Q. How does hydrolytic instability of this compound impact its reactivity in aqueous-phase reactions, and what stabilization strategies are effective?

- Methodological Answer : The compound’s acyl chloride group is highly susceptible to hydrolysis, leading to carboxylic acid by-products. Stabilization involves maintaining anhydrous conditions (e.g., molecular sieves) and low temperatures (0–5°C). In situ generation using chlorinating agents or employing aprotic solvents (e.g., THF, DCM) minimizes degradation. Kinetic studies using pH-controlled buffers can quantify hydrolysis rates and guide reaction timelines .

Q. What experimental approaches resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from impurities, assay variability, or structural isomerism. Rigorous batch-to-batch purity validation (via HPLC/MS) and standardized bioassay protocols (e.g., MIC testing for antimicrobial activity) are essential. Comparative studies using structurally analogous controls (e.g., non-chlorinated dihydrothiazoles) isolate electronic effects of the carbonyl chloride group on bioactivity .

Q. How do substituents on the dihydrothiazole ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Steric hindrance from bulky substituents (e.g., aryl groups) may reduce reaction rates. Computational modeling (DFT) and Hammett σ/p analysis quantify electronic effects, while kinetic studies under varying temperatures and solvents elucidate steric contributions .

Data Contradiction Analysis

- Example : Conflicting reports on the compound’s stability in polar solvents may stem from trace moisture content or solvent grade. Replicate experiments using rigorously dried solvents (e.g., distilled over CaH₂) and Karl Fischer titration for moisture quantification can resolve inconsistencies .

Key Research Gaps

- Limited data on long-term stability under cryogenic storage.

- Mechanistic studies on its role in multicomponent reactions (e.g., Ugi or Passerini reactions) are underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.